4-Fluoro-3-methylcinnamic acid
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Description
4-Fluoro-3-methylcinnamic acid, also known as 4-FMC, is an organic compound belonging to the class of aromatic acids. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 4-FMC has been used in a variety of scientific research applications, from drug development to organic synthesis. It has also been used in biochemical and physiological studies to study the effects of certain compounds on living organisms.
Scientific Research Applications
Synthesis and Chemical Applications
4-Fluoro-3-methylcinnamic acid and its derivatives serve as key intermediates in organic synthesis. For example, the synthesis of methyl 4-fluorocinnamate involves esterification of 4-fluorocinnamic acid, showcasing its utility in asymmetric dihydroxylation and aminohydroxylation reactions. This process, catalyzed by strongly acidic cationic exchange resin, highlights the compound's role in the preparation of chiral medicinal materials due to its cost efficiency and minimal equipment erosion (C. Si, 2004).
Environmental and Biodegradation Studies
The environmental impact and biodegradation potential of 4-fluorocinnamic acid have been explored. A study using a rotating biological contactor demonstrated the compound's biodegradation under shock loading conditions. Bioaugmentation with a degrading bacterium enabled the treatment of higher concentrations of 4-fluorocinnamic acid, although the performance gradually declined due to the accumulation of 4-fluorobenzoate, indicating the challenges in maintaining biodegradation efficiency with intermittent feeding (C. Amorim et al., 2013).
Biocatalysis and Enzyme Studies
Research has also focused on the biotransformation and enzymatic reactions involving 4-fluorocinnamic acid. The aerobic biotransformation of this compound to 4-fluorobenzoic acid using industrial activated sludge has been investigated, providing insights into potential metabolic pathways and the environmental fate of such compounds in wastewater treatment plants (L. M. Freitas dos Santos et al., 2004).
Antifungal and Biological Activities
Moreover, cinnamic acid analogs, including those related to this compound, have been studied for their potential to enhance the efficacy of antifungal treatments. These studies have revealed that certain cinnamic acid derivatives can act as chemosensitizers to conventional antifungal agents, highlighting their potential application in overcoming fungal resistance (Jong H. Kim et al., 2017).
properties
IUPAC Name |
(E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOBWKXNZLNLRY-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.